D-Valine, N-[(phenylamino)carbonyl]-

Lipophilicity Drug Design Chromatography

D-Valine, N-[(phenylamino)carbonyl]- (CAS 827612-16-8) is a non-proteinogenic D-amino acid derivative featuring a phenylurea moiety attached to the alpha-nitrogen of D-valine. With a molecular weight of 236.27 g/mol and a formula of C12H16N2O3, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing chiral PDE4 inhibitors and specialized peptide mimetics.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 827612-16-8
Cat. No. B14202553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, N-[(phenylamino)carbonyl]-
CAS827612-16-8
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1
InChIKeyIIJAEFRNONKHQP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring D-Valine, N-[(phenylamino)carbonyl]- (CAS 827612-16-8): A High-Purity Chiral Urea Building Block for Advanced Synthesis


D-Valine, N-[(phenylamino)carbonyl]- (CAS 827612-16-8) is a non-proteinogenic D-amino acid derivative featuring a phenylurea moiety attached to the alpha-nitrogen of D-valine. With a molecular weight of 236.27 g/mol and a formula of C12H16N2O3, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing chiral PDE4 inhibitors and specialized peptide mimetics [1]. Its single defined (R)-stereocenter makes it a critical fragment for introducing predictable chirality into drug candidates, where the phenylcarbamoyl group simultaneously acts as a protecting group and a modulator of lipophilicity and binding interactions [2].

Procurement Risks for D-Valine, N-[(phenylamino)carbonyl]-: Why Substituting with L-Enantiomer or Simpler N-Carbamoyl Analogs Compromises Project Outcomes


Simply swapping D-Valine, N-[(phenylamino)carbonyl]- for its L-enantiomer (CAS 827612-15-7) or the less lipophilic N-carbamoyl-D-valine (CAS 24809-91-4) is chemically unjustified. The D-configuration is essential for achieving the correct three-dimensional architecture in target molecules, while the phenylcarbamoyl group provides a calculated XLogP3 of 1.9, compared to -0.36 for N-carbamoyl-D-valine—a >2.25 log unit difference in lipophilicity that fundamentally alters membrane permeability, protein binding, and chromatographic behavior [1]. In chiral chromatography applications, L-valine-based selectors demonstrate opposite enantioselective binding preferences compared to their D-valine counterparts, meaning substitution would invert elution order and compromise analytical resolution [2].

Head-to-Head Quantitative Evidence for Selecting D-Valine, N-[(phenylamino)carbonyl]- Over Its Closest Analogs


Lipophilicity Advantage: XLogP3 of D-Valine, N-[(phenylamino)carbonyl]- vs. N-Carbamoyl-D-Valine

The target compound exhibits a computed XLogP3 of 1.9, a value 2.26 log units higher than that of N-carbamoyl-D-valine (XLogP3 = -0.36) [1]. This substantial difference is driven by the replacement of the terminal -NH2 group of the carbamoyl moiety with a phenyl ring, adding both hydrophobic surface area and potential π-π interaction capability. This translates into significantly greater retention in reversed-phase chromatographic systems and enhanced passive membrane permeability for downstream applications.

Lipophilicity Drug Design Chromatography

Thermal Stability Comparison: Boiling Point of D-Valine, N-[(phenylamino)carbonyl]- vs. N-Carbamoyl-D-Valine

The predicted boiling point of D-Valine, N-[(phenylamino)carbonyl]- at atmospheric pressure is 387.8 ± 34.0 °C, compared to 310.2 ± 34.0 °C for N-carbamoyl-D-valine—a 77.6 °C elevation . This increased thermal stability is attributed to the higher molecular weight, additional intermolecular hydrogen bonding capacity, and enhanced van der Waals interactions conferred by the phenylcarbamoyl substituent.

Thermal Stability GC Analysis High-Temperature Reactions

Stereochemical Opposites: D-Configured vs. L-Configured Phenylcarbamoyl Valine as Chiral Selectors

In the context of chiral stationary phases (CSPs), CSPs derived from (R)-valine-based selectors demonstrate enantioselective binding preferences opposite to those based on (S)-valine scaffolds [1]. Specifically, an (S)-valine-derived CSP preferentially retains N-carbamoyl-(S)-amino acids, while an (R)-valine-based CSP exhibits preferential retention of N-carbamoyl-(R)-amino acids under identical chromatographic conditions. This stereochemical inversion of selectivity makes D-Valine, N-[(phenylamino)carbonyl]- the essential precursor for constructing CSPs that target D-amino acid resolution.

Chiral Chromatography Enantioselectivity CSP

Phenylcarbamoyl as a Selective PDE4 Pharmacophore: Incorporation into N-Aryl Urea Inhibitors

The phenylaminocarbonyl (phenylcarbamoyl) motif is a recognized pharmacophore in selective phosphodiesterase-4 (PDE4) inhibitors. US Patent US6096747 describes a series of phenylaminocarbonyl derivatives as potent and selective PDE4 inhibitors useful for inflammatory disease treatment [1]. While the patent covers a broad structural scope, the D-valine scaffold provides a defined chiral center that enables stereospecific interactions with the PDE4 enzyme active site—a structural feature absent in achiral or L-configured analogs that may result in reduced target engagement or altered selectivity profiles.

PDE4 Inhibition Inflammation Medicinal Chemistry

Molecular Weight and Hydrogen Bonding Profile Relative to N-Carbamoyl-D-Valine

The target compound has a molecular weight of 236.27 g/mol and 3 hydrogen bond donors (HBD), compared to 160.17 g/mol and 4 HBD for N-carbamoyl-D-valine [1]. The 76.1 g/mol increase in molecular weight, coupled with the reduction in HBD count (from 4 to 3), reflects the replacement of a primary carbamoyl -NH2 group with a phenyl ring that participates as a hydrogen bond acceptor via its urea carbonyl. This shift in hydrogen bonding capacity, combined with the added π-system, alters the compound's suitability for fragment-based drug discovery libraries.

Physicochemical Properties Drug-likeness Lead Optimization

D-Valine N-[(phenylamino)carbonyl]- as a Urea Protecting Group: Orthogonal Stability Profile

The N-phenylcarbamoyl group can serve as an amine protecting group with an orthogonal deprotection profile relative to common carbamates like Boc (acid-labile) and Cbz (hydrogenolyzable). Selective deprotection methods for N-arylcarbamoyl groups have been reported that yield the corresponding free amine without affecting other protecting groups [1]. While the published method focuses on carbohydrate substrates, the underlying chemistry of the N-aryl urea linkage applies to amino acid derivatives as well, providing a conceptual advantage over the simpler N-carbamoyl group, which lacks the aromatic UV chromophore that facilitates reaction monitoring by HPLC.

Protecting Groups Solid-Phase Synthesis Orthogonal Deprotection

Procurement Application Scenarios for D-Valine, N-[(phenylamino)carbonyl]-: Where Evidence Supports Its Prioritization


Construction of D-Configuration-Specific Chiral Stationary Phases (CSPs) for Enantiomeric Resolution of D-Amino Acids

For analytical laboratories developing HPLC methods to resolve D-amino acid enantiomers in peptide hydrolysates or pharmaceutical formulations, D-Valine, N-[(phenylamino)carbonyl]- provides the required (R)-stereochemical configuration for constructing CSPs that preferentially retain N-carbamoyl-(R)-amino acids. As established in Section 3, the D-configuration inverts enantioselectivity relative to L-valine-based CSPs, making D-valine phenylcarbamoyl derivatives irreplaceable for this application [1]. The phenylcarbamoyl group further provides the π-π interaction site essential for chiral discrimination of aromatic analytes.

Synthesis of Chiral PDE4 Inhibitor Candidates Requiring Stereospecific Phenylaminocarbonyl-Valine Fragments

Medicinal chemistry teams pursuing PDE4 inhibitors for inflammatory disease treatment can leverage this compound as a defined chiral building block within the phenylaminocarbonyl chemotype validated in patent US6096747 [1]. The >2 log unit lipophilicity advantage over N-carbamoyl-D-valine, as quantified in Section 3, contributes to improved cell permeability of the resulting inhibitor candidates while maintaining the hydrogen-bonding urea motif necessary for catalytic site engagement.

Orthogonally Protected Intermediate for Multi-Step Solid-Phase Peptide Synthesis Incorporating D-Amino Acids

In solid-phase peptide synthesis (SPPS) workflows requiring D-amino acid incorporation with a protecting group orthogonal to Fmoc, Boc, and Cbz, the N-phenylcarbamoyl group offers a viable alternative. The aromatic chromophore (λmax ~254 nm) facilitates real-time HPLC monitoring of coupling and deprotection steps—an operational advantage absent in the UV-transparent N-carbamoyl-D-valine [1]. This enables process analytical technology (PAT) integration in GMP manufacturing environments.

Lead-Like Fragment for Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity

For FBDD campaigns, D-Valine, N-[(phenylamino)carbonyl]- occupies a desirable 'lead-like' property space with a molecular weight of 236.27 g/mol, XLogP3 of 1.9, and only 3 hydrogen bond donors—positions that meet commonly applied fragment evolution guidelines (MW < 300, LogP < 3). In contrast, the simpler N-carbamoyl-D-valine (MW 160.17, LogP -0.36, 4 HBDs) lies in 'fragment-like' space, making the phenylcarbamoyl derivative the more advanced starting point for lead optimization when membrane permeability is required [1][2].

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